
Germanium;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium-tungsten compounds are unique materials that combine the properties of germanium and tungsten. Germanium is a metalloid with semiconductor properties, while tungsten is a transition metal known for its high melting point and density. Together, these elements form compounds that exhibit interesting chemical and physical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Germanium-tungsten compounds can be synthesized through various methods. One common approach involves the reaction of germanium tetrachloride with tungsten hexachloride in the presence of a reducing agent. This reaction typically occurs under controlled conditions, such as in an inert atmosphere and at elevated temperatures.
Another method involves the co-deposition of germanium and tungsten onto a substrate using techniques like magnetron sputtering. This method allows for precise control over the composition and structure of the resulting compound.
Industrial Production Methods: In industrial settings, germanium-tungsten compounds are often produced through chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods enable the large-scale production of high-purity compounds with consistent properties.
Analyse Des Réactions Chimiques
Types of Reactions: Germanium-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, germanium can react with oxygen to form germanium dioxide, while tungsten can form tungsten trioxide under similar conditions.
Common Reagents and Conditions: Common reagents used in the reactions of germanium-tungsten compounds include oxygen, hydrogen, and halogens. These reactions often require specific conditions, such as high temperatures or the presence of catalysts, to proceed efficiently.
Major Products Formed: The major products formed from the reactions of germanium-tungsten compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield oxides like germanium dioxide and tungsten trioxide, while reduction reactions can produce elemental germanium and tungsten.
Applications De Recherche Scientifique
Chemistry: In chemistry, germanium-tungsten compounds are used as catalysts in various reactions. Their unique properties make them effective in promoting chemical transformations, such as hydrogenation and oxidation reactions.
Biology and Medicine: Germanium-tungsten compounds have shown potential in biomedical applications. For example, they have been investigated for their antimicrobial properties and biocompatibility, making them suitable for use in medical implants and coatings .
Industry: In industry, these compounds are used in the production of advanced materials, such as coatings for cutting tools and wear-resistant surfaces.
Mécanisme D'action
The mechanism of action of germanium-tungsten compounds varies depending on their specific application. In catalysis, these compounds facilitate chemical reactions by providing active sites for reactants to interact. In biomedical applications, their antimicrobial properties are attributed to their ability to disrupt microbial cell membranes and inhibit cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to germanium-tungsten include germanium-silicon and tungsten-molybdenum compounds. These materials share some properties with germanium-tungsten but also exhibit unique characteristics.
Uniqueness: Germanium-tungsten compounds are unique due to their combination of semiconductor and metallic properties. This makes them versatile and suitable for a wide range of applications, from electronics to biomedical devices .
Conclusion
Germanium-tungsten compounds are fascinating materials with a wide range of applications in science and industry Their unique combination of properties makes them valuable in various fields, from catalysis to biomedical engineering
Propriétés
Numéro CAS |
37271-31-1 |
|---|---|
Formule moléculaire |
GeW |
Poids moléculaire |
256.47 g/mol |
Nom IUPAC |
germanium;tungsten |
InChI |
InChI=1S/Ge.W |
Clé InChI |
MWRJCEDXZKNABM-UHFFFAOYSA-N |
SMILES canonique |
[Ge].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


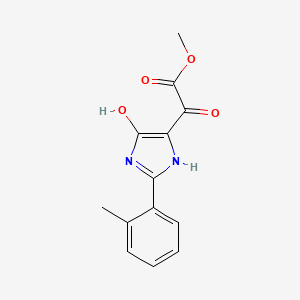
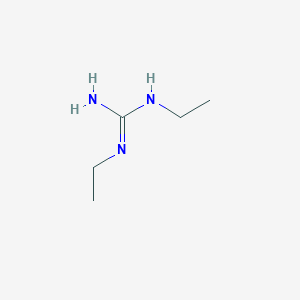
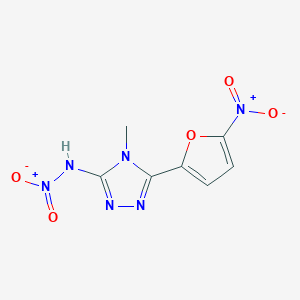
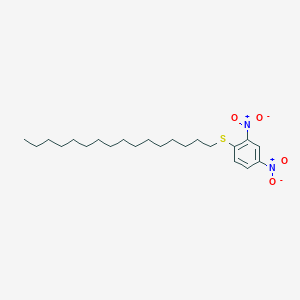
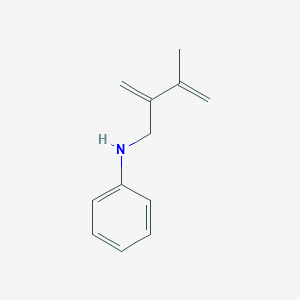

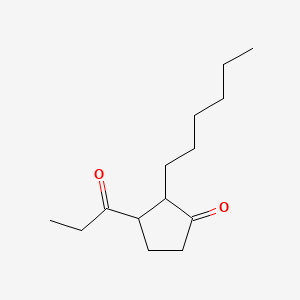
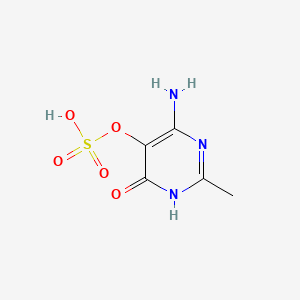
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
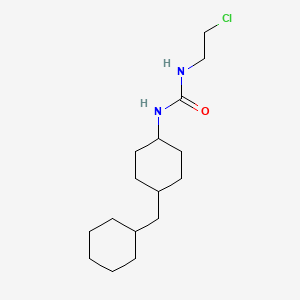
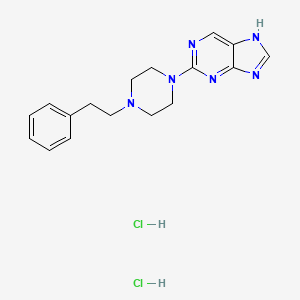
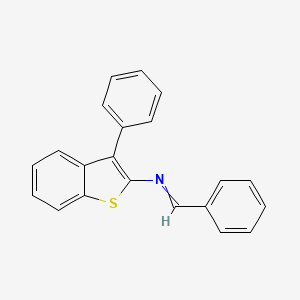
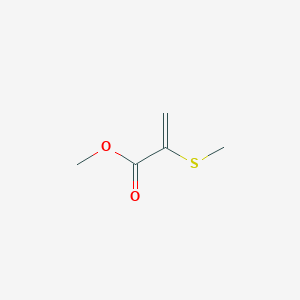
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
